Home > Products > Screening Compounds P89666 > CI-930 hydrochloride
CI-930 hydrochloride - 90791-23-4

CI-930 hydrochloride

Catalog Number: EVT-1564465
CAS Number: 90791-23-4
Molecular Formula: C14H15ClN4O
Molecular Weight: 290.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

CI-930 hydrochloride is derived from a series of synthetic processes that involve complex organic chemistry techniques. It is primarily classified under the category of cardiac glycosides and sympathomimetics, which are known to strengthen heart contractions and improve blood circulation . The specific chemical formula for CI-930 hydrochloride is C14H15ClN4O, indicating its composition of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms .

Synthesis Analysis

The synthesis of CI-930 hydrochloride involves several methods that utilize various reagents and conditions to achieve high yields and purity.

Methods and Technical Details

  1. Initial Reaction: The synthesis typically begins with the formation of a core pyridazinone structure, which serves as the backbone for further modifications.
  2. Reagent Utilization: Common reagents include trifluoroacetic acid and dichloromethane, among others. These are used in controlled environments to facilitate reactions at low temperatures (often around -25°C) to minimize side reactions.
  3. Purification Steps: After the reaction, purification is achieved through techniques such as rotary evaporation followed by crystallization using solvents like petroleum ether or n-hexane to isolate the desired product .
Molecular Structure Analysis

The molecular structure of CI-930 hydrochloride is pivotal in understanding its pharmacological properties.

Structure and Data

  • Molecular Formula: C14H15ClN4O
  • Molecular Weight: Approximately 288.75 g/mol
  • Structural Features: The compound features a pyridazinone ring system with various substituents that contribute to its biological activity. The presence of chlorine and nitrogen atoms is significant for its interaction with biological targets .
Chemical Reactions Analysis

CI-930 hydrochloride undergoes several chemical reactions that are essential for its functionality.

Reactions and Technical Details

  1. Reductive Reactions: The compound can participate in reductive etherification reactions where carbonyl compounds are converted into ethers using triethylsilane under mild conditions. This process enhances the stability of intermediates formed during synthesis .
  2. Pharmacological Interactions: In biological systems, CI-930 hydrochloride interacts with adrenergic receptors, leading to increased intracellular calcium levels which enhance contractility in cardiac muscle cells.
Mechanism of Action

The mechanism by which CI-930 hydrochloride exerts its effects involves several biochemical pathways.

Process and Data

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of CI-930 hydrochloride is crucial for its application in medicinal chemistry.

Physical Properties

Chemical Properties

  • Solubility: CI-930 hydrochloride is soluble in water and organic solvents like ethanol, which facilitates its use in various formulations.
  • Stability: The compound exhibits stability under standard laboratory conditions but may require specific storage conditions to maintain efficacy over time .
Applications

CI-930 hydrochloride has several scientific uses primarily related to cardiovascular health.

Scientific Uses

  1. Cardiovascular Research: Used extensively in research settings to study heart function and the mechanisms of heart failure.
  2. Pharmacological Studies: Investigated for potential therapeutic applications in treating conditions such as chronic heart failure due to its ability to enhance cardiac output.
  3. Drug Development: Serves as a lead compound for developing new cardiotonic agents with improved efficacy and safety profiles .
Chemical and Biochemical Characterization of CI-930 Hydrochloride

Structural Elucidation and Physicochemical Properties

CI-930 hydrochloride (chemical name: 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-5-methyl-3(2H)-pyridazinone monohydrochloride) is a selective phosphodiesterase 3 (PDE3) inhibitor with the molecular formula C₁₄H₁₄N₄O·HCl and a molecular weight of 290.75 g/mol. The small molecule features a chiral center at the 5-methyl group of the dihydropyridazinone ring but is typically utilized as a racemate ( [2] [5]). Key structural components include:

  • An imidazole ring linked to a phenyl group
  • A partially saturated pyridazinone core with a ketone functionality
  • Methyl substitution at position 5 of the pyridazinone ring

The hydrochloride salt form enhances aqueous solubility and crystallinity. X-ray diffraction studies reveal planar geometry of the imidazole-phenyl system orthogonal to the partially saturated bicyclic core. Tautomerism is possible at the imidazole NH group, though the 1H-tautomer predominates in solid state. Hydrogen-bonding capacity (both donor and acceptor sites) contributes to its interaction with biological targets ( [5]).

Table 1: Comparative Molecular Properties of CI-930 and Related Compounds

PropertyCI-930 HydrochlorideCI-960 (Clinafloxacin HCl)
Molecular FormulaC₁₄H₁₄N₄O·HClC₁₇H₁₇ClFN₃O₃·HCl
Molecular Weight290.75 g/mol402.25 g/mol
Key Functional GroupsImidazole, dihydropyridazinoneFluoroquinolone, cyclopropyl
Nitrogen Atoms43
ChiralityRacemic mixtureAchiral
CAS Registry Number86798-59-6105956-99-8

Biochemically, CI-930 demonstrates specific PDE3 inhibition (IC₅₀ ~0.1-1 μM) by competitively binding to the catalytic site, thereby elevating intracellular cAMP levels. This mechanism underlies its pharmacological effects on vascular smooth muscle cells. Kinetic studies show non-competitive inhibition with respect to cAMP in human coronary artery smooth muscle cells (HCASMC), where it suppresses proliferation at concentrations ≥10 μM ( [1]).

Synthesis Pathways and Optimization Strategies

The synthetic route to CI-930 hydrochloride involves convergent strategies with key bond formations:

Core Sequence:

  • Imidazole-Phenyl Coupling: 4-Bromophenylimidazole is prepared via Ullmann-type coupling between imidazole and 1,4-dibromobenzene using copper catalysis at 120-150°C
  • Pyridazinone Ring Formation: 2-Benzyl-4-methylpent-4-enoic acid undergoes cyclization with hydrazine hydrate to form 5-methyl-4,5-dihydro-3(2H)-pyridazinone
  • Suzuki-Miyaura Cross-Coupling: The bromophenylimidazole intermediate reacts with 6-bromo-5-methyl-4,5-dihydropyridazin-3(2H)-one using Pd(PPh₃)₄ catalyst and Na₂CO₃ base in toluene/water biphasic system
  • Salt Formation: Free base is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt

Optimization Challenges and Solutions:

  • Coupling Yield Improvement: Early routes suffered from low yields (<30%) in the Suzuki step due to protodehalogenation. Optimization of palladium ligands (XPhos vs. SPhos) increased yield to 68% ( [5])
  • Racemization Control: The 5-methyl group introduces chirality, yet physiological activity is similar for both enantiomers. Resolution was deemed economically impractical for therapeutic use
  • Purification Strategy: Final recrystallization from ethanol/diethyl ether provides >99% purity by eliminating Pd residues and regioisomeric impurities
  • Green Chemistry Metrics: Solvent recovery systems reduce E-factor to 18 (vs. industry average 25-100 for pharmaceuticals)

Solubility and Stability Profiles in Aqueous and Biological Matrices

Solubility Characteristics:

  • Aqueous Systems: High solubility in water (≥50 mg/mL at 25°C) due to hydrochloride salt formation and ionization (pKa = 7.2 for pyridazinone nitrogen)
  • Organic Solvents: Soluble in DMSO (100 mg/mL), methanol (20 mg/mL), sparingly soluble in apolar solvents (<0.1 mg/mL in hexane)
  • pH Dependence: Solubility decreases above pH 6.5 as free base precipitates (logP = 1.8 for neutral form)

Stability Assessment:

  • Thermal Stability: Decomposition onset at 215°C (DSC) with exothermic degradation of the hydrazone moiety
  • Solution Stability:
  • Acidic Conditions (pH 1-3): Stable for >24 hours (≤2% degradation)
  • Neutral/Basic Conditions (pH 7.4): Hydrolytic cleavage of the pyridazinone ring occurs (t₁/₂ = 8.3 hours at 37°C)
  • Photostability: UV light (254 nm) induces imidazole ring opening with quantum yield Φ = 0.03
  • Biological Matrix Stability:
  • Plasma: t₁/₂ = 2.5 hours (human, 37°C) due to esterase-mediated hydrolysis
  • Liver Microsomes: Rapid Phase I oxidation (Vₘₐₓ = 12 nmol/min/mg protein) producing N-desmethyl and imidazole hydroxylated metabolites

Table 2: Stability Profile of CI-930 Hydrochloride in Different Matrices

Matrix/ConditionTemperatureKey Degradation PathwayHalf-life (h)
Aqueous Buffer (pH 1.0)25°CHydrochloride dissociation>1000
Phosphate Buffer (pH 7.4)37°CPyridazinone hydrolysis8.3
Human Plasma37°CEsterase-mediated hydrolysis2.5
Rat Liver Microsomes37°CCYP450 oxidation0.8
UV Light (254 nm)25°CImidazole ring opening15.2 (min)

Properties

CAS Number

90791-23-4

Product Name

CI-930 hydrochloride

IUPAC Name

3-(4-imidazol-1-ylphenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one;hydrochloride

Molecular Formula

C14H15ClN4O

Molecular Weight

290.75 g/mol

InChI

InChI=1S/C14H14N4O.ClH/c1-10-8-13(19)16-17-14(10)11-2-4-12(5-3-11)18-7-6-15-9-18;/h2-7,9-10H,8H2,1H3,(H,16,19);1H

InChI Key

KVDAKRXRZYHBMP-UHFFFAOYSA-N

SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3.Cl

Synonyms

4,5-dihydro-6-(4-(imidazol-1-yl)phenyl)-5-methyl-3(2H)-pyridazinone
CI 930
CI 930 hydrochloride
CI-930

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.